Methyl 2,4-dichloro-6-methoxybenzoate
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Overview
Description
Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester is an organic compound with the chemical formula C9H8Cl2O3. It is a white crystalline solid known for its specific chemical structure and properties . This compound is used in various scientific and industrial applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester typically involves the esterification of 2,4-dichloro-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: The major products are 2,4-dichloro-6-methoxybenzoic acid and methanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-dichloro-, methyl ester: Similar structure but lacks the methoxy group.
Benzoic acid, 3,6-dichloro-2-methoxy-, methyl ester: Similar structure with different chlorine substitution pattern.
Uniqueness
Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
94294-10-7 |
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Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-methoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
BMFYKKCUGFNZAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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